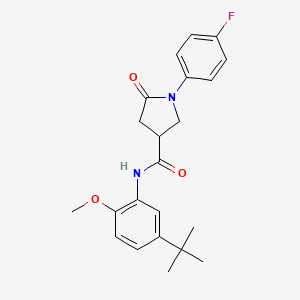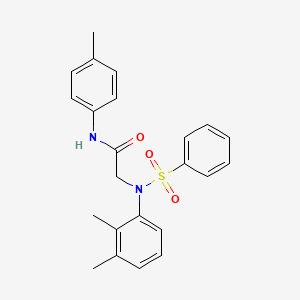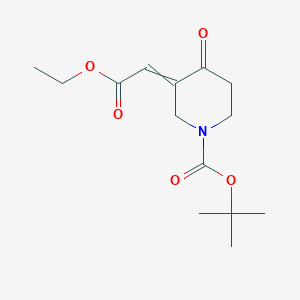![molecular formula C12H19N3O4 B12461351 ethyl 4-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoate](/img/structure/B12461351.png)
ethyl 4-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoate is a synthetic organic compound that belongs to the class of esters It features a pyrazole ring substituted with a nitro group and an isopropyl group, connected to a butanoate ester chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Esterification: The final step involves the esterification of the pyrazole derivative with butanoic acid in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under basic or acidic conditions.
Addition: The pyrazole ring can participate in various addition reactions, such as Michael addition, due to the electron-withdrawing nature of the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon catalyst.
Substitution: Sodium hydroxide or hydrochloric acid for hydrolysis.
Addition: Michael acceptors like α,β-unsaturated carbonyl compounds.
Major Products
Reduction: Formation of ethyl 4-[3-amino-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoate.
Hydrolysis: Formation of 4-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid.
科学的研究の応用
Ethyl 4-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Materials Science: It is explored for its use in the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of ethyl 4-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Ethyl 4-(1-methyl-5-nitro-1H-benzimidazol-2-yl)butanoate: Similar in structure but contains a benzimidazole ring instead of a pyrazole ring.
Ethyl 4-(1-methyl-5-nitro-1H-imidazol-2-yl)butanoate: Contains an imidazole ring, differing in the nitrogen arrangement within the ring.
Uniqueness
Ethyl 4-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoate is unique due to the presence of the nitro-substituted pyrazole ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
特性
分子式 |
C12H19N3O4 |
|---|---|
分子量 |
269.30 g/mol |
IUPAC名 |
ethyl 4-(3-nitro-5-propan-2-ylpyrazol-1-yl)butanoate |
InChI |
InChI=1S/C12H19N3O4/c1-4-19-12(16)6-5-7-14-10(9(2)3)8-11(13-14)15(17)18/h8-9H,4-7H2,1-3H3 |
InChIキー |
FAUOJHOTBVHGQX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCCN1C(=CC(=N1)[N+](=O)[O-])C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-[(4-Methylphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B12461282.png)


![N-(4-{5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide](/img/structure/B12461295.png)



![N-[2-[[1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide](/img/structure/B12461324.png)
![2-bromo-6-ethoxy-4-[(E)-(hydroxyimino)methyl]phenol](/img/structure/B12461328.png)
![N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3,4-dimethylphenyl)glycinamide](/img/structure/B12461332.png)
![N-(3-methylphenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B12461345.png)
![N'-[2-(2,5-dimethyl-1H-indol-3-yl)acetyl]pyridine-2-carbohydrazide](/img/structure/B12461350.png)

![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chlorophenyl)glycinamide](/img/structure/B12461366.png)
